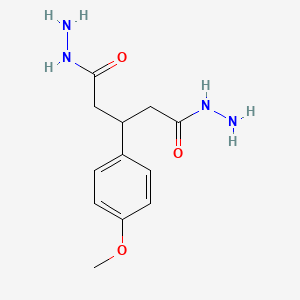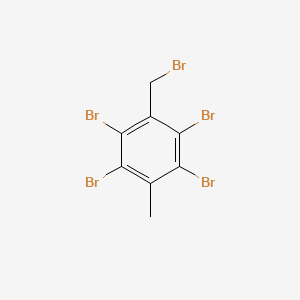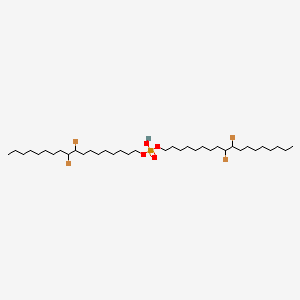
Bis(9,10-dibromooctadecyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(9,10-dibromooctadecyl) hydrogen phosphate is a chemical compound with the molecular formula C36H71Br4O4P. It is known for its unique structure, which includes brominated octadecyl chains and a phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(9,10-dibromooctadecyl) hydrogen phosphate typically involves the bromination of octadecanol followed by phosphorylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of octadecanol at the 9 and 10 positions. The brominated product is then reacted with phosphoric acid or a phosphorylating agent to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(9,10-dibromooctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The brominated chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Bis(9,10-dibromooctadecyl) hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(9,10-dibromooctadecyl) hydrogen phosphate involves its interaction with molecular targets and pathways. The brominated chains and phosphate group can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis(9,10-dibromooctadecyl) phosphate
- Bis(9,10-dibromooctadecyl) sulfate
- Bis(9,10-dibromooctadecyl) carbonate
Uniqueness
Bis(9,10-dibromooctadecyl) hydrogen phosphate is unique due to its specific combination of brominated chains and a phosphate group. This structure imparts distinctive chemical properties, such as reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
68298-31-7 |
|---|---|
Molecular Formula |
C36H71Br4O4P |
Molecular Weight |
918.5 g/mol |
IUPAC Name |
bis(9,10-dibromooctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H71Br4O4P/c1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2/h33-36H,3-32H2,1-2H3,(H,41,42) |
InChI Key |
GDKGEORXADBULN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCOP(=O)(O)OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



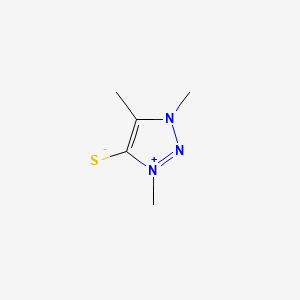
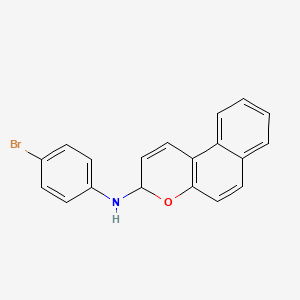
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
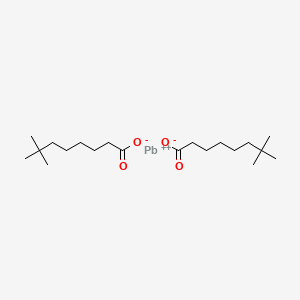
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
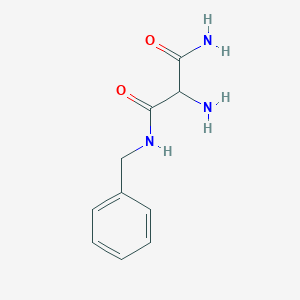

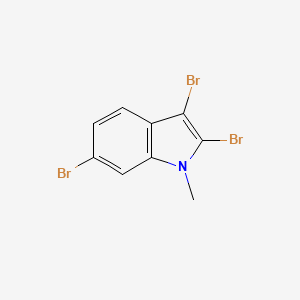
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)

